![molecular formula C21H19BrN2O4S B6042586 N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6042586.png)
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was discovered by Bristol-Myers Squibb and is a potent and selective inhibitor of the receptor tyrosine kinase, fibroblast growth factor receptor 4 (FGFR4).
Mechanism of Action
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the ATP-binding pocket of FGFR4 and inhibits its activity. This leads to downstream effects on cell proliferation, survival, and migration. The precise mechanism of action is still being studied, but it is believed to involve the inhibition of several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been studied for its potential in treating other diseases, such as metabolic disorders and liver fibrosis. In addition to its effects on FGFR4, it may also have off-target effects on other kinases and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potency and selectivity for FGFR4. This makes it a valuable tool for studying the role of FGFR4 in cancer and other diseases. However, its off-target effects and potential toxicity must be carefully considered in experimental design.
Future Directions
There are several potential future directions for research on N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. Another area is the investigation of its potential in treating metabolic disorders and liver fibrosis. Finally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials include 4-bromoaniline, 4-methoxybenzaldehyde, and phenylsulfonyl chloride. The synthesis process has been optimized to produce high yields of the final product with good purity.
Scientific Research Applications
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. FGFR4 is overexpressed in many types of cancer, including hepatocellular carcinoma, breast cancer, and lung cancer. Inhibition of FGFR4 has been shown to reduce tumor growth and metastasis in preclinical models.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-13-11-18(12-14-19)24(29(26,27)20-5-3-2-4-6-20)15-21(25)23-17-9-7-16(22)8-10-17/h2-14H,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRKAMDMXURFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.